Clofibrate - 637-07-0

Clofibrate

Catalog Number: EVT-263873
CAS Number: 637-07-0
Molecular Formula: C12H15ClO3
Molecular Weight: 242.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clofibrate is a synthetic compound classified as an aryloxyisobutyric acid derivative. [, ] It acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα). [, , , , , ] Clofibrate has been extensively studied for its effects on lipid metabolism, particularly its role in inducing peroxisome proliferation and modulating fatty acid oxidation. [, , , , , , , , , ]

Bezafibrate

  • Compound Description: Bezafibrate is a fibric acid derivative and a PPARα ligand used to treat hyperlipidemia. Like clofibrate, it lowers serum triglycerides and cholesterol levels. [, , , ]
  • Relevance: Bezafibrate is structurally related to clofibrate and shares its mechanism of action as a PPARα agonist. It exhibits a similar lipid-lowering effect but with a reportedly shorter latency period for increasing HDL cholesterol. [, , , ]

Fenofibrate

  • Compound Description: Fenofibrate is another fibrate medication, structurally similar to clofibrate, used to manage hyperlipidemia. [, ]
  • Relevance: Fenofibrate, like clofibrate, functions as a PPARα agonist, demonstrating their shared mechanism in addressing lipid disorders. [, ]

WY14643

  • Compound Description: WY14643 is a potent and selective PPARα agonist commonly used in research to study the effects of PPARα activation. [, ]
  • Relevance: WY14643, similar to clofibrate, activates PPARα, highlighting its role in investigations related to PPARα-mediated processes, like lipid metabolism and inflammation. [, ]

Ethyl-5-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate (HMP)

  • Compound Description: HMP is a compound structurally analogous to clofibrate, also demonstrating hypolipidemic effects in rats. []
  • Relevance: Although chemically similar to clofibrate and sharing its ability to lower cholesterol, HMP induces less pronounced hepatomegaly and peroxisome proliferation compared to clofibrate. []

N-[4-methylbenzylthiocarbonyl]-L-phenylalanine (KF1492)

  • Compound Description: KF1492 is a phenylalanine derivative identified as a novel lipid-lowering agent. []
  • Relevance: KF1492, while exhibiting similar lipid-lowering efficacy to clofibrate, shows a less pronounced effect on liver size, suggesting a potentially safer profile. []

Gemfibrozil

  • Compound Description: Gemfibrozil is a fibric acid derivative and a PPARα agonist used to lower lipid levels. []
  • Relevance: Gemfibrozil, like clofibrate, is a PPARα agonist and affects lipid metabolism, particularly dolichol and cholesterol synthesis. [] It also induces peroxisome proliferation.

Phenobarbital

  • Compound Description: Phenobarbital is a barbiturate medication used as a sedative and anticonvulsant. It is also known to be an inducer of cytochrome P450 enzymes. [, ]
  • Relevance: While not structurally related to clofibrate, phenobarbital was studied in conjunction with clofibrate for their combined effect on bilirubin levels in newborns and drug metabolism. [, ] Additionally, it serves as a comparative agent in studying the induction of specific drug-metabolizing enzymes.

Rifampicin

  • Compound Description: Rifampicin is an antibiotic known to induce cytochrome P450 enzymes, affecting drug metabolism. []
  • Relevance: Rifampicin, while not structurally related to clofibrate, was investigated for its interaction with clofibrate, showing that it can increase the metabolism of clofibrate, potentially requiring dose adjustments when co-administered. []

p-Cresidine

  • Compound Description: p-Cresidine is a known carcinogen used as a positive control in carcinogenicity studies. [, ]
  • Relevance: p-Cresidine was used as a positive control in studies evaluating the carcinogenic potential of clofibrate, providing a benchmark for comparing tumorigenic responses. [, ]

20-HETE

  • Compound Description: 20-HETE (20-Hydroxyeicosatetraenoic acid) is a metabolite of arachidonic acid produced by cytochrome P450 enzymes, particularly CYP4A. It plays a role in regulating vascular tone and blood pressure. []
  • Relevance: Clofibrate, through its action on PPARα, influences the expression of CYP4A, the enzyme responsible for 20-HETE synthesis. This connection suggests a potential mechanism for clofibrate's effects on blood pressure regulation. []

Arachidonic Acid

  • Compound Description: Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor for various signaling molecules, including prostaglandins and leukotrienes. [, ]
  • Relevance: Clofibrate has been shown to influence the metabolism of arachidonic acid, particularly through its impact on enzymes involved in its oxidation. [, ]

Prostaglandin E2 (PGE2)

  • Compound Description: PGE2 is a prostaglandin involved in various physiological processes, including inflammation and pain. It is metabolized via beta-oxidation, a pathway influenced by clofibrate. []
  • Relevance: Clofibrate treatment can enhance PGE2 degradation by inducing peroxisomal beta-oxidation, thereby potentially influencing PGE2-mediated effects. []
Source and Classification

Clofibrate is derived from the chlorination of phenol and is classified under the chemical family of fibrates. Its systematic name is ethyl 2-(4-chlorophenoxy)-2-methylpropanoate. The compound is typically obtained through chemical synthesis involving several steps, including the reaction of p-chlorophenol with ethyl 2-chloro-2-methylpropionate.

Synthesis Analysis

Methods and Technical Details

The synthesis of clofibrate involves multiple steps, which can be summarized as follows:

  1. Formation of p-Chlorophenol: The initial step involves the chlorination of phenol to produce p-chlorophenol.
  2. Esterification: The p-chlorophenol is then reacted with ethyl 2-chloro-2-methylpropionate in the presence of a dehydrochlorinating agent to form clofibrate.
  3. Purification: The crude product undergoes purification processes, typically involving recrystallization or distillation to achieve the desired purity level.

A detailed synthesis method includes using sodium chloride solution and potassium bisulfite to generate diazonium salts, which are further processed to yield p-chlorophenol, followed by esterification reactions to produce clofibrate .

Molecular Structure Analysis

Clofibrate has a molecular formula of C12_{12}H13_{13}ClO3_{3} and a molecular weight of approximately 242.68 g/mol. Its structure consists of an ethyl group attached to a chlorophenoxy moiety, which imparts its lipid-lowering properties. The compound exhibits a colorless to pale-yellow liquid form with specific spectral data available for infrared and nuclear magnetic resonance analyses.

Structural Data

  • Molecular Structure: The key functional groups include an ester linkage and a chlorinated aromatic ring.
  • Boiling Point: Clofibrate has a boiling point range of 158–160 °C at reduced pressure (25 mm Hg).
  • Density: The density is reported to be between 1.138 and 1.144 g/cm³ at 25 °C .
Chemical Reactions Analysis

Clofibrate undergoes various chemical reactions, primarily involving hydrolysis, oxidation, and esterification. Its ability to interact with PPARα leads to significant metabolic changes:

  • Hydrolysis: In aqueous environments, clofibrate can hydrolyze to form clofibric acid, which is its active metabolite.
  • Oxidation: Clofibrate can be oxidized under certain conditions, affecting its efficacy and safety profile.

The compound's interactions with biological systems primarily involve its action on lipid metabolism pathways.

Mechanism of Action

Clofibrate acts by activating PPARα, leading to enhanced fatty acid oxidation in the liver and skeletal muscle. This mechanism results in decreased triglyceride levels in plasma and increased high-density lipoprotein cholesterol levels. The activation of PPARα also influences various genes involved in lipid metabolism, promoting the utilization of fatty acids as energy sources .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale-yellow liquid
  • Solubility: Practically insoluble in water but miscible with organic solvents such as acetone, chloroform, diethyl ether, and ethanol .

Chemical Properties

  • Stability: Clofibrate is stable under normal conditions but can degrade when exposed to strong acids or bases.
  • Reactivity: It reacts with nucleophiles due to the presence of the ester functional group.
Applications

Clofibrate has been primarily used in clinical settings for managing dyslipidemia, particularly in patients with elevated triglyceride levels. Its application extends beyond human medicine; studies have explored its effects on lactating sows, indicating potential impacts on milk production and composition through metabolic modulation . Additionally, research into novel analogs like silafibrate suggests ongoing interest in developing derivatives that may offer improved therapeutic profiles or reduced side effects .

Historical Context and Evolution of Clofibrate in Lipid-Lowering Research

Serendipitous Discovery and Early Mechanistic Misconceptions

The discovery of clofibrate stands as a classic example of scientific serendipity in pharmaceutical research. In the early 1960s, researchers at Imperial Chemical Industries Limited in England were investigating methods to enhance the oral bioavailability of androsterone, an adrenal steroid that lowered blood cholesterol when administered intramuscularly but proved ineffective orally. Thorp and colleagues observed that administering clofibrate (α-p-chlorophenoxyisobutyrate) alongside androsterone yielded consistent cholesterol-lowering effects [4]. They logically concluded that clofibrate was enhancing androsterone absorption—a reasonable but ultimately incorrect hypothesis.

Initial human trials by Michael Oliver at the University of Edinburgh appeared to support this mechanism. In a limited study of six patients, clofibrate alone showed no significant effect at the same dosage used in combination therapy, reinforcing the notion that androsterone was the active component [4]. This led to the marketing of a combination product (Atromid), each capsule containing 5.5 mg androsterone dissolved in 245 mg clofibrate, specifically indicated for "the control of blood abnormalities in coronary heart disease."

The paradigm shifted dramatically in 1963 when researchers at Sloan-Kettering Institute demonstrated that clofibrate alone produced identical lipid-lowering effects to the combination preparation [4]. Subsequent studies by Oliver and others confirmed these findings, revealing that the androsterone component was pharmacologically superfluous. This forced a fundamental reconsideration of clofibrate's mechanism. The drug was rebranded as Atromid-S ("S" denoting "sine" or "without" androsterone), but the scientific community now faced a mystery: How did this chemical entity lower lipids without steroid mediation?

The resolution of this mechanistic puzzle would take decades. While early research demonstrated clofibrate's prodrug nature (metabolized to clofibric acid) and its effects on lipoprotein lipase activity, the precise molecular targets remained elusive until the 1990s. It is now understood that clofibrate functions as a PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonist. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), binding to peroxisome proliferator response elements in DNA to modulate gene expression [8]. This nuclear receptor regulates numerous genes involved in lipid metabolism, including:

  • Upregulation of lipoprotein lipase (enhancing triglyceride hydrolysis)
  • Increased fatty acid β-oxidation pathways
  • Downregulation of apolipoprotein C-III (an inhibitor of lipoprotein lipase)

This molecular mechanism explains clofibrate's potent triglyceride-lowering effects (reductions of 25-43% in clinical studies) and moderate cholesterol reduction (9-15%) observed in early trials [1] [6]. The serendipitous path from presumed absorption enhancer to proto-fibrate PPARα agonist underscores how observational clinical findings often precede mechanistic understanding in drug development.

Role in Validating the Lipid Hypothesis of Atherogenesis

Clofibrate's most significant scientific contribution emerged not from its clinical utility, but from its instrumental role in testing the lipid hypothesis—the proposition that lowering blood cholesterol could reduce cardiovascular events. The World Health Organization (WHO) Cooperative Trial, initiated in 1965, became the first large-scale primary prevention trial to evaluate this hypothesis using a cholesterol-lowering drug [1].

This ambitious study enrolled 15,745 men aged 30-59 across three centers (Edinburgh, Prague, and Budapest). The trial design included:

  • 10,627 men with high plasma cholesterol (upper tertile) randomized to clofibrate (1.5g daily) or placebo (olive oil capsule)
  • 5,118 men with low cholesterol as an additional reference group

Table 1: Key Findings from the WHO Clofibrate Trial (5.3 Year Follow-up)

EndpointClofibrate Group (n=5,331)High Cholesterol Control (n=5,296)Statistical Significance
Nonfatal MI167 (Rate: 5.9/1000/yr)208 (Rate: 7.4/1000/yr)P < 0.05
Fatal MI36 (Rate: 1.3/1000/yr)34 (Rate: 1.2/1000/yr)NS
Hypertension192 (Rate: 6.8/1000/yr)242 (Rate: 8.6/1000/yr)P < 0.05
Cholecystectomies59 (Rate: 2.1/1000/yr)24 (Rate: 0.9/1000/yr)P < 0.001
Non-CVD Mortality10879P < 0.05

Despite achieving only a 9% mean cholesterol reduction (versus the predicted 15%), the trial demonstrated a statistically significant 25% reduction in nonfatal myocardial infarction (P<0.05) [1] [4]. Importantly, the protective effect exhibited a dose-response relationship: the greatest benefits occurred in subjects with the highest baseline cholesterol and those achieving the greatest cholesterol reductions. This finding directly supported the cholesterol-coronary event continuum central to the lipid hypothesis.

However, the trial delivered a sobering secondary outcome: a 20% increase in total mortality in the clofibrate group, driven by excess non-cardiovascular deaths (77 vs. 47 in controls; P<0.05) [1] [4]. These excess deaths stemmed primarily from hepatobiliary and gastrointestinal pathologies, including a significant increase in gallstone formation and cholecystectomies (P<0.001). This unexpected finding created a scientific paradox: clofibrate simultaneously demonstrated that cholesterol-lowering reduced coronary events while suggesting such intervention might increase mortality through other mechanisms.

The WHO trial data presented the scientific community with a complex interpretation challenge. As Steinberg noted: "The experiment was a success but the patient died" [4]. The critical question became whether the increased non-CVD mortality represented a consequence of cholesterol-lowering per se or a drug-specific toxicity. This uncertainty significantly stalled the acceptance of the lipid hypothesis and the development of lipid-lowering therapies for nearly a decade. However, long-term follow-up revealed a crucial insight: the excess mortality disappeared after treatment cessation, suggesting the adverse effects were specific to clofibrate rather than inherent to cholesterol reduction [1]. This finding preserved the core validity of the lipid hypothesis while condemning clofibrate as a population-level intervention, setting the stage for safer pharmacological approaches.

Paradigm Shifts in Pharmacological Targeting of Hyperlipidemia

The clofibrate experience triggered fundamental shifts in hyperlipidemia drug development, redirecting research toward more specific molecular targets and safer therapeutic profiles:

  • From Fibrates to Statins: Clofibrate's hepatotoxicity and limited efficacy (9% cholesterol reduction) highlighted the need for alternative approaches. The discovery of compactin (mevastatin) in 1976 and subsequent development of lovastatin marked a pivotal transition. Statins inhibited HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, achieving 25-55% LDL-cholesterol reductions—far surpassing clofibrate's capabilities [7]. Landmark trials like the Scandinavian Simvastatin Survival Study (4S) demonstrated statins reduced both cardiovascular and total mortality without increasing non-CVD deaths, resolving the safety paradox introduced by clofibrate [5]. This efficacy-safety profile propelled statins to first-line status, relegating fibrates to a specialized role in severe hypertriglyceridemia.

  • PPARα Selectivity and Next-Generation Fibrates: While clofibrate's mechanism remained obscure during its clinical use, subsequent research identified it as a relatively weak PPARα activator. This understanding enabled rational development of more potent and selective PPARα agonists. Gemfibrozil (approved 1981) and fenofibrate (approved 1998) offered improved safety profiles, particularly regarding hepatobiliary toxicity [4] [8]. The Helsinki Heart Study demonstrated gemfibrozil reduced coronary events by 34% without increasing non-CVD mortality, rehabilitating the fibrate class for specific dyslipidemias [4]. Modern PPARα agonists exhibit enhanced receptor specificity, minimizing off-target effects while optimizing lipid modulation.

  • Beyond Cholesterol: Targeting Atherogenic Lipoproteins and Reverse Transport: Clofibrate primarily lowered triglycerides with modest cholesterol effects. Subsequent research revealed multiple atherogenic lipoprotein classes beyond LDL, including remnant lipoproteins and lipoprotein(a) [2]. Modern strategies address this complexity:

  • CETP Inhibitors: Torcetrapib's failure highlighted challenges, but newer agents (anacetrapib, obicetrapib) successfully raise HDL while lowering LDL and Lp(a) [3]
  • PCSK9 Inhibitors: Monoclonal antibodies (alirocumab, evolocumab) provide 50-60% additional LDL reduction by blocking LDL receptor degradation [8]
  • Combination Therapies: Contemporary management often combines complementary mechanisms (e.g., statin + ezetimibe + PCSK9 inhibitor) to address multifactorial dyslipidemia while minimizing individual drug doses and side effects [3] [8]
  • Precision Targeting of Nuclear Receptors: Clofibrate's unintended PPARα activation spurred exploration of related nuclear receptors:
  • PPARγ Agonists: Thiazolidinediones (pioglitazone) improve insulin sensitivity but with cardiovascular safety concerns
  • PPARα/γ Dual Agonists: Saroglitazar demonstrates potent triglyceride-lowering with glucose improvement, approved in India for diabetic dyslipidemia
  • LXRs (Liver X Receptors): Regulate cholesterol efflux genes (ABCA1, ABCG1) but development hampered by hypertriglyceridemia side effects [2] [8]

Table 2: Evolution of Lipid-Lowering Pharmacotherapy Post-Clofibrate

EraDominant Drug ClassPrimary TargetLDL-C ReductionKey Advancements
1960s-1980sFibrates (Clofibrate)PPARα (unknown initially)9-15%Proof-of-concept for lipid hypothesis
1980s-2000sStatinsHMG-CoA reductase25-55%CVD mortality benefit; First-line status
2000s-PresentBiologics (PCSK9 mAbs)PCSK9 protein50-60% (add-on)Novel targets; Combination approaches
EmergingRNA-based TherapiesPCSK9, ApoC-III, ANGPTL350-80%Ultra-specific; Long-duration effects

Clofibrate's legacy thus lies not in its clinical longevity, but in catalyzing the modern era of targeted lipid management. Its limitations stimulated research into more effective and safer agents, while the unexpected mortality signal underscored the importance of long-term safety assessment in cardiovascular drug development. The trajectory from clofibrate to contemporary therapies exemplifies how initial pharmacological tools, despite their flaws, provide indispensable platforms for therapeutic innovation.

Properties

CAS Number

637-07-0

Product Name

Clofibrate

IUPAC Name

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3

InChI Key

KNHUKKLJHYUCFP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Solubility

Insoluble
INSOL IN WATER; SOL IN ALC, CHLOROFORM
MISCIBLE WITH ACETONE, ETHER
2.90e-02 g/L

Synonyms

Athromidin
Atromid
Atromid S
Chlorophenoxyisobutyrate, Ethyl
Clofibrate
Clofibric Acid, Ethyl Ester
Ethyl Chlorophenoxyisobutyrate
Miscleron
Miskleron

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.